Mitigation of hERG Potassium Channel Off-Target Activity via N-Acetic Acid Introduction
The primary differentiation of the target compound over non-acidic spirohydantoin analogs is its expected reduction in hERG channel inhibition, a key off-target toxicity. The SAR study by Vachal et al. established that introducing a carboxylic acid group at the hydantoin N-3 position effectively mitigates the potent hERG binding observed in the initial spirohydantoin leads [1]. While the target compound's exact hERG IC50 value is not explicitly reported in the identified source, the class-level SAR clearly shows that the presence of this acid group is the primary structural determinant for achieving a safer hERG profile. In the spirohydantoin series, the unsubstituted or non-acidic core scaffold exhibited significant hERG liability, which was the key problem solved by this modification during the development of the clinical candidate FG-2216 [2].
| Evidence Dimension | hERG potassium channel off-target liability |
|---|---|
| Target Compound Data | Contains N-acetic acid moiety, the key structural feature for hERG mitigation. Exact hERG IC50 value not available for this specific compound. |
| Comparator Or Baseline | Non-acidic spirohydantoin core scaffold (e.g., 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, CAS 28936-94-9) and the initial screening hits without this acid group. |
| Quantified Difference | The presence vs. absence of an acidic group was the key SAR turning point for hERG liability. The parent scaffold and leads without this group were potently hERG-active, which drove the design of acidic analogs. The magnitude of mitigation is mapable from the lead optimization table in the primary SAR paper. |
| Conditions | hERG binding assay and functional patch-clamp electrophysiology; medicinal chemistry lead optimization studies (Vachal et al., J Med Chem, 2012). |
Why This Matters
For procuring a chemical probe to study the PHD inhibition mechanism without confounding hERG cardiotoxicity, selecting this acid-bearing spirohydantoin is essential over non-acidic analogs with a known high hERG risk.
- [1] Vachal P, Miao S, Pierce JM, et al. 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. J Med Chem. 2012;55(7):2945-59. View Source
- [2] Vachal P, et al. The discovery of 1,3,8-triazaspiro[4.5]decane-2,4-diones (spirohydantoins) as a structurally novel class of pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes for the treatment of anemia. ACS Division of Medicinal Chemistry, New Orleans, LA, April 7-11, 2013. View Source
